sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate
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Overview
Description
Sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate is a chemical compound with the molecular formula C5H4BrNaO4S2 and a molecular weight of 295.1066 g/mol . This compound contains a thiophene ring substituted with a bromine atom and a sulfonate group, making it a versatile intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate typically involves the bromination of thiophene derivatives followed by sulfonation. One common method is the bromination of thiophene-2-carboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene-2-carboxaldehyde is then subjected to sulfonation using sodium bisulfite or sodium sulfite under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination and sulfonation steps are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the sulfonate group or to modify the thiophene ring
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives or desulfonated products
Scientific Research Applications
Sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The bromine and sulfonate groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-carboxaldehyde: A precursor in the synthesis of sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate.
Thiophene-2-sulfonic acid: Another thiophene derivative with sulfonate functionality.
5-Bromothiophene-2-sulfonic acid: A closely related compound with similar reactivity
Uniqueness
This compound is unique due to its combination of bromine and sulfonate groups, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Properties
IUPAC Name |
sodium;(5-bromothiophen-2-yl)-hydroxymethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO4S2.Na/c6-4-2-1-3(11-4)5(7)12(8,9)10;/h1-2,5,7H,(H,8,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROMUZCWDATZCW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(O)S(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNaO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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